2-Methyl-5-(2-methylphenyl)pyrazol-3-amine
Description
Contextual Significance of Pyrazole (B372694) Derivatives in Organic Synthesis and Beyond
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents. chemimpex.com Pyrazole derivatives exhibit a remarkable array of biological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, analgesic, and antidepressant properties. google.comontosight.ai This versatility has led to the development of successful drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB. chemimpex.com
Beyond medicinal applications, pyrazole derivatives are crucial in agrochemicals, serving as potent herbicides and fungicides. uzh.chchemimpex.com Their unique photophysical properties have also been harnessed in material science, with applications as fluorescent agents, dyes, liquid crystals, and organic light-emitting diodes (OLEDs). researchgate.net In organic synthesis, the pyrazole ring is a versatile building block, enabling the construction of more complex fused heterocyclic systems. ontosight.ai The synthesis of the pyrazole core itself is well-established, with primary methods including the cyclocondensation of hydrazines with 1,3-difunctional compounds like 1,3-diketones and α,β-unsaturated carbonyls. chemimpex.com
Research Landscape and Emerging Trends in Aminopyrazole Chemistry
Among the various classes of pyrazole derivatives, aminopyrazoles have garnered significant attention due to the reactive amino group, which serves as a handle for further molecular elaboration. mdpi.com Aminopyrazoles are versatile frameworks in drug discovery, providing useful ligands for enzymes and receptors. mdpi.com The position of the amino group on the pyrazole ring (at C3, C4, or C5) is critical and defines the compound's chemical reactivity and biological profile. mdpi.com
Current research focuses on developing novel, efficient, and regioselective synthetic routes to access highly functionalized aminopyrazoles. ontosight.ai Modern techniques, including microwave-assisted synthesis and multi-component reactions, are being employed to expedite the discovery of new aminopyrazole-based compounds. acs.orgnih.gov A significant trend is the exploration of aminopyrazoles as kinase inhibitors, which are crucial in cancer therapy. mdpi.com For instance, 3-aminopyrazole (B16455) derivatives have been investigated as inhibitors of p38 MAPK and MK2, which are involved in inflammatory responses, while 5-aminopyrazoles are found in insecticides like Fipronil and potent kinase inhibitors. mdpi.com The development of fused heterocyclic systems from aminopyrazole precursors, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, continues to be a fruitful area of research, yielding compounds with diverse medicinal applications. researcher.life
Scope and Research Focus on 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine and Analogous Structures
This article focuses specifically on the chemical compound This compound . This molecule belongs to the 3-aminopyrazole subclass and possesses distinct structural features: a methyl group on a ring nitrogen (N2), a 2-methylphenyl (o-tolyl) group at the C5 position, and an amino group at the C3 position. While extensive dedicated research on this specific molecule is not widely published, its structure suggests a significant potential for investigation based on the known properties of its analogues.
| Property | Value |
|---|---|
| CAS Number | 1017665-59-6 |
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
The research interest in this compound stems from the established importance of its structural components. The 3-aminopyrazole core is a well-known pharmacophore associated with anticancer and anti-inflammatory activities. mdpi.com The presence and position of substituents on the pyrazole ring and the exocyclic amino group are crucial for modulating biological activity. mdpi.com
The 5-aryl substituent, in this case, a 2-methylphenyl group, can significantly influence the molecule's interaction with biological targets. mdpi.com Furthermore, N-methylation of the pyrazole ring, as seen in this compound, can affect its metabolic stability and binding affinity to target proteins. mdpi.com The study of analogous structures provides a strong rationale for the potential applications of this compound.
| Compound Name | Structure | Key Features & Research Interest |
|---|---|---|
| This compound | Target compound. A 3-aminopyrazole with N2-methylation and a C5-aryl group. Potential for investigation in medicinal and materials chemistry. | |
| 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | Positional isomer of the target compound. A 5-aminopyrazole valued as a building block in synthesizing bioactive molecules for pharmaceutical and agrochemical applications. chemimpex.com | |
| 3-(2-Methylphenyl)-1H-pyrazol-5-amine | Non-N-methylated analog. A versatile intermediate for developing pharmaceuticals (e.g., anti-inflammatory, analgesic) and agrochemicals (e.g., herbicides). chemimpex.com |
The comparison highlights that even subtle changes in the substitution pattern, such as the position of the amino group or the presence of an N-methyl group, can lead to different applications. The analog 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is noted for its role as an intermediate in creating agrochemicals like herbicides and fungicides, as well as pharmaceuticals. chemimpex.com Similarly, 3-(2-Methylphenyl)-1H-pyrazol-5-amine serves as a crucial building block for anti-inflammatory and analgesic drugs. chemimpex.com Given these precedents, research on This compound would logically explore its potential as a synthetic intermediate for novel therapeutic agents or agrochemicals, with a particular focus on how the specific arrangement of its functional groups influences biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(2-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOIFZZTYWRZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis Methodologies
X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation
X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and insights into intermolecular interactions.
For a compound like 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, this analysis would confirm the substitution pattern on the pyrazole (B372694) ring and the relative orientation of the methylphenyl group. The crystal system, space group, and unit cell dimensions are also determined, providing fundamental information about the crystal lattice.
Table 1: Representative Crystal Data Parameters for Pyrazole Derivatives Note: This table presents typical data obtained for related pyrazole structures, as specific crystallographic data for this compound is not publicly available. The data serves to illustrate the parameters determined by single crystal X-ray analysis.
| Parameter | Example Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | nih.govresearchgate.net |
| a (Å) | 7.1271 (3) - 9.77236 (16) | nih.govresearchgate.net |
| b (Å) | 8.9295 (3) - 11.98431 (18) | nih.govresearchgate.net |
| c (Å) | 15.0131 (3) - 19.2508 (7) | nih.govresearchgate.net |
| β (°) | 94.683 (1) - 95.4487 (16) | nih.govresearchgate.net |
| V (ų) | 1221.06 (8) - 1750.32 (5) | nih.govresearchgate.net |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov
By mapping properties like normalized contact distance (dnorm) onto the Hirshfeld surface, regions involved in significant intermolecular contacts, such as hydrogen bonds, can be identified as red areas. researchgate.netiucr.org The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts and provide quantitative percentages for each type of interaction. nih.gov For pyrazole derivatives, the most significant contributions to crystal packing typically arise from H···H, C···H/H···C, and N···H/H···N interactions. nih.goviucr.org This analysis provides critical understanding of how molecules of this compound would interact with each other in the solid state.
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrazole Compounds
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 53.8 - 54.0 | nih.govnih.gov |
| C···H/H···C | 21.7 - 24.0 | nih.govnih.gov |
| N···H/H···N | 6.5 - 13.6 | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the confirmation of the molecular skeleton.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the amine (NH₂) protons, the pyrazole ring proton, the aromatic protons of the methylphenyl group, and the two methyl (CH₃) group protons. jmchemsci.com The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of these signals are used to confirm the structure. mdpi.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. mdpi.com For the target compound, signals corresponding to the carbons of the pyrazole ring, the methylphenyl ring, and the two methyl groups would be expected. The chemical shifts of these carbons are indicative of their hybridization and chemical environment. researchgate.net
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Based on Analogous Structures
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Amine (NH ₂) | 5.0 - 6.5 | nih.govresearchgate.net |
| ¹H | Pyrazole CH | 4.9 - 6.4 | nih.govmdpi.com |
| ¹H | Aromatic H | 7.0 - 8.0 | mdpi.comresearchgate.net |
| ¹H | N-CH ₃ | ~2.5 | researchgate.net |
| ¹H | Ar-CH ₃ | 2.2 - 2.4 | nih.govmdpi.com |
| ¹³C | Pyrazole C -NH₂ | 150 - 160 | researchgate.netresearchgate.net |
| ¹³C | Pyrazole C -Ar | 140 - 148 | mdpi.commdpi.com |
| ¹³C | Pyrazole C H | 100 - 110 | mdpi.com |
| ¹³C | Aromatic C | 120 - 140 | mdpi.commdpi.com |
| ¹³C | N-C H₃ | 13 - 15 | mdpi.com |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary to definitively establish the connectivity of atoms.
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps to map out proton-proton networks within the molecule, for example, within the methylphenyl ring. researchgate.netscielo.org.za
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular structure by connecting different spin systems. For instance, it could show a correlation between the N-methyl protons and the carbons of the pyrazole ring, confirming the position of the methyl group. scielo.org.za
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the preferred conformation of the molecule in solution, such as the orientation of the methylphenyl ring relative to the pyrazole ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations from the pyrazole and phenyl rings, and N-H bending vibrations. nih.govmdpi.com These data provide a quick and effective confirmation of the presence of key functional groups, complementing the structural information obtained from NMR and X-ray diffraction.
Table 4: Characteristic Infrared (IR) Absorption Frequencies for Key Functional Groups in Pyrazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | nih.goviucr.org |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | researchgate.net |
| Methyl (CH₃) | C-H Stretch | 2850 - 2980 | researchgate.net |
| Pyrazole/Phenyl | C=N, C=C Stretch | 1500 - 1680 | researchgate.netmdpi.com |
Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound, this analysis provides definitive confirmation of its molecular mass and offers insights into the connectivity of its constituent atoms.
The molecular formula for this compound is C₁₁H₁₃N₃, which corresponds to a theoretical molecular weight of approximately 187.25 g/mol . In a mass spectrum, the compound is expected to exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 187. This peak confirms the molecular weight of the compound. In accordance with the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle that is consistent with the structure of this compound. libretexts.org
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a molecular fingerprint that helps in structural elucidation. The fragmentation pattern for pyrazole derivatives is influenced by the stability of the aromatic ring and the nature of its substituents. researchgate.net For this compound, key fragmentation pathways could include:
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the amine group is a common fragmentation pathway for amines. libretexts.org
Ring Fragmentation: The pyrazole ring itself can break apart, leading to characteristic fragment ions. Common losses include the expulsion of small, stable molecules like HCN or N₂. researchgate.net
Loss of Substituents: The bond connecting the 2-methylphenyl group to the pyrazole ring may cleave, resulting in a prominent peak corresponding to the loss of this group (C₇H₇, 91 m/z) or the formation of a C₇H₇⁺ ion (tropylium ion). Similarly, the loss of the methyl group from the pyrazole nitrogen can occur.
A hypothetical table of major mass spectral fragments for this compound is presented below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |
| 187 | [C₁₁H₁₃N₃]⁺ (Molecular Ion) | - |
| 172 | [M - CH₃]⁺ | CH₃ |
| 96 | [C₁₁H₁₃N₃ - C₇H₇]⁺ | C₇H₇ |
| 91 | [C₇H₇]⁺ | C₄H₆N₃ |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a chemical compound. This analysis is essential for verifying the empirical and molecular formula of a newly synthesized or purified substance. The results are compared against the theoretically calculated percentages based on the compound's proposed formula.
For this compound (C₁₁H₁₃N₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. Any significant deviation between the experimentally found values and the theoretical values would suggest the presence of impurities or an incorrect structural assignment. scielo.org.za
The table below outlines the theoretical elemental composition for the compound. In a research context, experimental values that are typically within ±0.4% of the theoretical values are considered to be in good agreement, thus confirming the compound's elemental composition and purity. mdpi.comresearchgate.net
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 70.56% |
| Hydrogen | H | 7.00% |
| Nitrogen | N | 22.44% |
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The user's request is for a thorough and scientifically accurate article covering highly specific topics such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, predicted spectroscopic properties, reactivity descriptors, tautomerism energetics, and molecular dynamics simulations, all focused solely on "this compound".
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Theoretical and Computational Studies on 2 Methyl 5 2 Methylphenyl Pyrazol 3 Amine
Molecular Modeling and Dynamics Simulations
Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)
There is a lack of specific published research focusing on the intermolecular interactions of 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine. The molecule possesses functional groups, namely the pyrazole (B372694) ring nitrogens and the amino group, which have the potential to act as hydrogen bond donors and acceptors. The study of these interactions is fundamental to understanding the compound's crystal packing and its behavior in various solvents. Computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis are often employed to visualize and quantify intermolecular contacts. However, detailed analyses of hydrogen bonding patterns and other non-covalent interactions for this compound are not available in the reviewed literature.
Quantitative Structure-Property Relationship (QSPR) Approaches
No literature was found regarding the application of Quantitative Structure-Property Relationship (QSPR) models to this compound for its non-biological or material attributes.
There are no specific reports on the development of QSPR models to predict the non-biological properties of this compound. Such models would mathematically correlate the compound's structural features with its physical or chemical properties, but this line of research has not been documented for this specific molecule.
No studies have been published that correlate the molecular descriptors of this compound with its potential material attributes. This type of computational investigation is valuable for designing molecules with desired material characteristics, but the necessary research and data for this compound are not currently available.
Non Medicinal Applications and Materials Science Relevance
Ligand Design in Coordination Chemistry and Catalysis
The presence of multiple nitrogen atoms makes pyrazole (B372694) and its derivatives, including 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, excellent candidates for ligands in coordination chemistry. researchgate.net These nitrogen-containing heterocycles act as electron donors, forming stable complexes with a wide range of metal ions. researchgate.net The structural diversity and tunable electronic properties of pyrazole-based ligands have led to their extensive use in the synthesis of coordination compounds with unique properties and applications in catalysis. researchgate.netnih.gov
Pyrazole derivatives are recognized for their versatility as ligands, capable of coordinating with metal ions in various modes. researchgate.net The 3-amino group in compounds like this compound provides an additional coordination site, enhancing its chelating properties. Studies on related compounds, such as 3-amino-5-methylpyrazole, have demonstrated the formation of stable complexes with transition metals like Zinc(II), Cobalt(II), Manganese(II), and Copper(II). researchgate.net These complexes, with general formulas such as [MCl2L2] (where L is the pyrazole ligand), have been characterized by various spectroscopic and analytical methods. researchgate.net The ability of the pyrazole ring's nitrogen atoms and the exocyclic amino group to bind to metal centers is crucial for constructing diverse molecular architectures, from mononuclear to polynuclear complexes. researchgate.netnih.gov The stability and stoichiometry of these metal complexes are influenced by factors such as the solvent system and pH. mocedes.org
Metal complexes derived from pyrazole-based ligands have shown significant catalytic activity in a variety of organic reactions, particularly oxidations. nih.govbohrium.comresearchgate.net The combination of a pyrazole ligand with a metal center, such as copper or cobalt, can create an active site for catalysis. bohrium.comnih.gov For instance, copper(II) complexes with pyrazole-derived ligands have demonstrated excellent catalytic rates in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.com Similarly, cobalt(II) complexes have been effective catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov The choice of metal, ligand structure, and solvent all play a significant role in modulating the catalytic efficiency and reaction rate. bohrium.comresearchgate.net
The catalytic potential of these complexes stems from the ability of the metal center to cycle through different oxidation states, facilitated by the electronic properties of the pyrazole ligand. nih.gov This makes compounds like this compound promising candidates for developing new, efficient catalysts for important organic transformations. researchgate.net
| Ligand System | Metal Ion | Organic Transformation | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Pyrazole-based ligands | Cu(CH₃COO)₂ | Catechol oxidation | THF | Exhibited the highest catecholase-like activity with a rate of 5.596 μmol·L⁻¹·min⁻¹. | bohrium.comresearchgate.net |
| Pyrazole-based ligands | CoCl₂ | 2-Aminophenol oxidation | THF | Most effective catalyst for phenoxazinone synthase activity with a rate of 2.034 μmol·L⁻¹·min⁻¹. | bohrium.comresearchgate.net |
| 3-Phenylpyrazole | Co(II) | Cyclohexane peroxidation | - | Active catalyst for oxidation to cyclohexanol and cyclohexanone. | nih.gov |
Applications in Materials Science
The unique chemical structures of pyrazole derivatives make them valuable in the field of materials science for developing new materials with tailored properties. researchgate.netroyal-chem.com Their applications range from specialty polymers to advanced optoelectronic devices.
Pyrazole derivatives are utilized in the formulation of specialty materials, including polymers and coatings. chemimpex.com A structurally similar compound, 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine, is specifically noted for its use in such applications, where its properties can enhance the durability and resistance of the material to environmental factors. chemimpex.com Pyrazoles are also used in the manufacturing of dyes and plastics, such as pyrazolone (B3327878) dyes, indicating their role as versatile building blocks in polymer chemistry. globalresearchonline.netroyal-chem.com
In the realm of optoelectronics, pyrazole derivatives are explored for the development of materials with specific photophysical properties. royal-chem.com Compounds with conjugated pyrazole systems can exhibit unique fluorescent or photochromic behaviors, making them suitable for applications like sensors and organic light-emitting diodes (OLEDs). mdpi.com For example, certain pyrazole-containing molecules have been designed as photochromes, which are materials that undergo a reversible color change upon exposure to light. mdpi.com This property is fundamental for developing optical memory and molecular switching devices. mdpi.com The ability to functionalize the pyrazole ring allows for the fine-tuning of these optical properties, opening avenues for new advanced materials. mdpi.com
Role in Agrochemical Development
The pyrazole ring is a well-established and important scaffold in the agrochemical industry. royal-chem.comnih.govmdpi.com Many commercially successful pesticides, including herbicides, insecticides, and fungicides, are based on pyrazole derivatives. chemimpex.comnih.govnih.gov These compounds are valued for their high biological activity and often low toxicity to non-target organisms. nih.gov
This compound and its isomers serve as key intermediates in the synthesis of these agrochemicals. chemimpex.com The specific substituents on the pyrazole ring are critical for determining the mode of action and spectrum of activity against various pests and weeds. The continued interest in pyrazole derivatives in agrochemical research highlights their importance in developing new solutions for crop protection. royal-chem.comnih.gov
| Compound Name | Agrochemical Type | Reference |
|---|---|---|
| Cyantraniliprole | Insecticide | nih.govmdpi.com |
| Tebufenpyrad | Acaricide/Insecticide | nih.govmdpi.com |
| Fenpyroximate | Acaricide | nih.govmdpi.com |
| Tolfenpyrad | Insecticide | nih.govmdpi.com |
| Pyraflufen-ethyl | Herbicide | - |
| Penthiopyrad | Fungicide | - |
Intermediate in the Synthesis of Herbicides and Fungicides
The pyrazole moiety is a critical pharmacophore in a significant number of modern agrochemicals, prized for its contribution to their biological activity, selectivity, and favorable toxicological profiles. google.comnih.gov Aminopyrazoles, such as this compound, are key intermediates in the construction of these complex active ingredients. chemicalbook.com Chemical suppliers explicitly identify this compound as a key intermediate for the synthesis of agrochemicals. chemicalbook.com
The synthesis of many commercial fungicides involves the coupling of a pyrazole derivative with other aromatic systems. The amine group on the pyrazole ring provides a reactive handle for forming amide or other linkages to build the final, larger molecule.
Table 1: Prominent Pyrazole-Containing Fungicides
| Fungicide Name | Chemical Class | Mechanism of Action |
| Pyraclostrobin | Strobilurin | Quinone outside Inhibitor (QoI); inhibits mitochondrial respiration. google.comd-nb.info |
| Fluxapyroxad | Pyrazole-carboxamide | Succinate Dehydrogenase Inhibitor (SDHI); inhibits mitochondrial respiration. chemicalbook.comnih.gov |
| Boscalid | Pyridinecarboxamide | Succinate Dehydrogenase Inhibitor (SDHI); inhibits mitochondrial respiration. nih.gov |
For instance, the synthesis of pyrazole-carboxamide fungicides, a major class of Succinate Dehydrogenase Inhibitors (SDHIs), often involves the reaction of a pyrazole carboxylic acid derivative with a specific aniline. While the exact synthesis route for every commercial product is proprietary, the general pathway for a fungicide like Fluxapyroxad involves the amidation of a biphenyl-2-amine derivative with 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride. chemicalbook.comnih.gov The synthesis of the necessary pyrazole precursors often starts from simpler pyrazole structures, including aminopyrazoles, which can be chemically modified to introduce the required functional groups for the final coupling step. The versatility of the pyrazole ring allows for multidirectional transformations, making compounds like this compound valuable starting points for creating a diversity of agrochemical structures. google.comnih.gov
Reagent and Analytical Tool in Analytical Chemistry
While specific, detailed applications of this compound as an analytical reagent are not extensively documented in publicly available research, the broader class of pyrazole derivatives has demonstrated significant potential in analytical chemistry, particularly in the development of chemosensors for the detection and quantification of other compounds. nih.govnih.gov
The core principle behind the use of pyrazole derivatives as analytical sensors lies in their ability to act as ligands that can selectively bind to specific analytes, most notably metal ions. The pyrazole structure contains nitrogen atoms with lone pairs of electrons that can coordinate with metal cations. nih.gov This binding event can be designed to trigger a measurable signal, such as a change in color (colorimetric sensing) or the emission of light (fluorescent sensing). nih.govnih.govrsc.org
General Methodology of a Pyrazole-Based Chemosensor:
Synthesis of the Sensor: A pyrazole derivative is synthesized, often incorporating a chromophore (a light-absorbing group) or a fluorophore (a light-emitting group). The pyrazole unit itself acts as the "recognition site" or "binding site" for the target analyte.
Interaction with Analyte: In solution, the pyrazole-based sensor is introduced to a sample containing various compounds. The nitrogen atoms in the pyrazole ring, and potentially other functional groups on the molecule, selectively coordinate with the target analyte (e.g., a specific metal ion).
Signal Transduction: The binding of the analyte to the pyrazole sensor causes a change in the electronic properties of the molecule. This perturbation affects the chromophore or fluorophore, leading to a distinct and measurable change in the solution's absorption or emission spectrum. nih.gov
Detection and Quantification: The change in color or fluorescence intensity is detected using spectrophotometry or fluorometry. The magnitude of this change is typically proportional to the concentration of the analyte, allowing for its quantification. nih.govrsc.org
Table 2: Examples of Analyte Detection using Pyrazole-Based Chemosensors
| Pyrazole Derivative Type | Target Analyte | Detection Principle | Limit of Detection (LOD) |
| Pyrazole-Rhodamine 6G conjugate | Aluminum (Al³⁺) | Colorimetric & Fluorescent | 2.61 x 10⁻⁸ M rsc.org |
| Pyrazole-Fluorescein conjugate | Nickel (Ni²⁺) | Colorimetric & Fluorescent | 1.87 x 10⁻⁸ M rsc.org |
| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Copper (Cu²⁺) | Colorimetric | 1.6 µM nih.gov |
| Pyrazole-derivative-functionalized Fe₃O₄@SiO₂ | Mercury (Hg²⁺) | Fluorescent | 7.6 nM nih.gov |
Researchers have successfully developed pyrazole-based sensors that exhibit high selectivity and sensitivity for specific metal ions, even in the presence of other competing ions. nih.gov For example, a sensor incorporating a pyrazole and a rhodamine 6G moiety was developed for the specific "naked-eye" detection of Al³⁺ ions, which produced a color change from colorless to pink. rsc.org Similarly, another pyrazole-based sensor was shown to selectively bind with Cu²⁺ ions, resulting in an immediate color change to brown, allowing for simple colorimetric detection. nih.gov These examples highlight the methodological potential of the pyrazole scaffold, as found in this compound, for applications in analytical chemistry.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, and how can reaction efficiency be optimized?
The compound can be synthesized via cyclocondensation of α,β-unsaturated esters with malononitrile under basic conditions (e.g., NaOMe/MeOH), followed by hydrazine hydrate treatment under microwave irradiation (140°C) . Key optimizations include:
- Stoichiometry : A 1:1.2 molar ratio of ester to hydrazine minimizes side products.
- Solvent polarity : Methanol enhances cyclization kinetics compared to THF or DMF.
- Microwave parameters : 140°C for 30–60 minutes improves yield by 20–25% over conventional reflux .
Q. How does tautomerism in the pyrazol-3-amine core influence spectroscopic characterization?
The 1H-pyrazol-3-amine tautomer is thermodynamically favored (ΔG = 1.6 kcal/mol over the 2H-form) . To distinguish tautomers:
- NMR : The 1H-tautomer shows a broad NH singlet (δ 5.2–5.8 ppm in DMSO-d6), while the 2H-form exhibits a deshielded NH signal (δ 6.1–6.3 ppm).
- Dynamic NMR : Variable-temperature experiments (-40°C to 80°C) reveal tautomeric interconversion rates.
- N NMR : Chemical shifts at δ 120–125 ppm (1H-tautomer) vs. δ 135–140 ppm (2H-tautomer) .
Q. What analytical techniques validate regioselectivity in Ullmann coupling reactions of this compound?
- X-ray crystallography : SHELXL refinement confirms N1 as the primary coupling site in fused pyrazol-3-amines (e.g., C—C bond distances: 1.38 Å for N1-aryl vs. 1.42 Å for N2-aryl) .
- 2D NMR : HMBC correlations between the aryl proton (e.g., o-tolyl C7) and N1 resolve ambiguity .
- HPLC : Retention time comparison with regiochemical standards synthesized via directed ortho-metallation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in acylation regioselectivity between fused and non-fused pyrazol-3-amines?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals that fused systems (e.g., this compound) favor N2 acylation due to steric hindrance at N1 (ΔΔG‡ = 2.3 kcal/mol). Key steps:
- Model transition states for N1 vs. N2 acylation.
- Validate with kinetic isotopic effect (KIE) studies using N-labeled substrates.
- Compare Mulliken charge distributions: N2 exhibits higher electron density (≈0.15 e) in fused systems .
Q. What crystallographic strategies address disorder in structures with flexible 2-methylphenyl substituents?
- SHELXL refinement : Use PART instructions to split disordered methyl groups (occupancy refined to 0.5:0.5) .
- SQUEEZE (PLATON) : Correct for solvent-accessible voids, improving R1 from >0.08 to <0.05 .
- Synchrotron data : High-resolution (<0.8 Å) data collected at 100 K reduce thermal motion artifacts.
- Complementary PDF analysis : Resolves local structure discrepancies when Bragg data are insufficient .
Q. How do steric/electronic effects of the 2-methylphenyl group modulate kinase inhibition activity?
- Dihedral angle analysis : The ortho-methyl group induces a 15° twist (DFT-optimized), reducing ATP-binding pocket compatibility .
- SAR studies : Meta-substitution improves IC50 by 10-fold (e.g., 3-methylphenyl analog vs. Abl1 kinase: IC50 = 12 nM vs. 150 nM).
- Docking (AutoDock Vina) : Compare binding poses using PDB 2HYY; hydrophobic contacts with the back pocket correlate with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
